molecular formula C12H9BrO2 B11853190 2-(2-Bromonaphthalen-1-yl)acetic acid

2-(2-Bromonaphthalen-1-yl)acetic acid

Cat. No.: B11853190
M. Wt: 265.10 g/mol
InChI Key: JSIWOIZFRKSXGJ-UHFFFAOYSA-N
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Description

2-(2-Bromonaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and an acetic acid functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromonaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the acetic acid group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromonaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, oxidized carboxylic acids, and reduced naphthalene compounds. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-(2-Bromonaphthalen-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activities and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromonaphthalen-1-yl)acetic acid is unique due to the specific positioning of the bromine atom and the acetic acid group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-(2-bromonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9BrO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

JSIWOIZFRKSXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Br

Origin of Product

United States

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